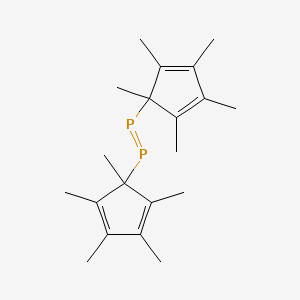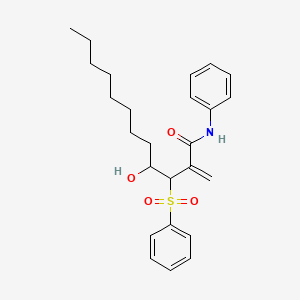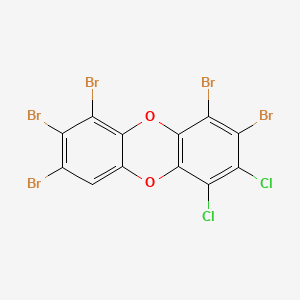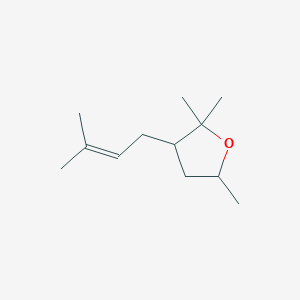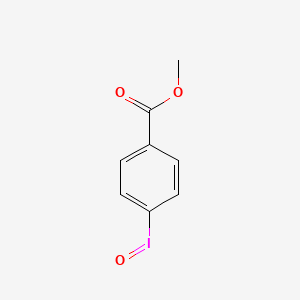![molecular formula C18H17ClN2O B14324192 1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride CAS No. 111929-75-0](/img/structure/B14324192.png)
1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride is a chemical compound that belongs to the class of quinolinium salts This compound is characterized by the presence of a quinoline ring system, a hydroxyimino group, and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxyimino and 2-methylphenyl groups. One common method includes the condensation of 2-methylbenzaldehyde with hydroxylamine to form the hydroxyimino intermediate, followed by its reaction with quinoline under acidic conditions to yield the desired quinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The quinoline ring system can intercalate with DNA, potentially disrupting cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar ring system but lacking the hydroxyimino and 2-methylphenyl groups.
2-Methylquinoline: Similar to quinoline but with a methyl group at the 2-position.
Hydroxyiminoquinoline: Contains a hydroxyimino group but lacks the 2-methylphenyl group.
Uniqueness
1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride is unique due to the combination of the hydroxyimino group, 2-methylphenyl group, and quinoline ring system. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
111929-75-0 |
|---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
N-[1-(2-methylphenyl)-2-quinolin-1-ium-1-ylethylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C18H16N2O.ClH/c1-14-7-2-4-10-16(14)17(19-21)13-20-12-6-9-15-8-3-5-11-18(15)20;/h2-12H,13H2,1H3;1H |
InChI Key |
SVACEEZXGWARBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=NO)C[N+]2=CC=CC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
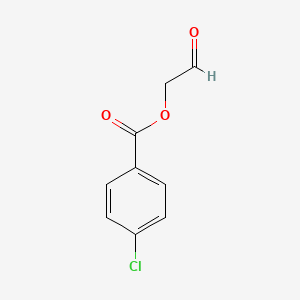
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
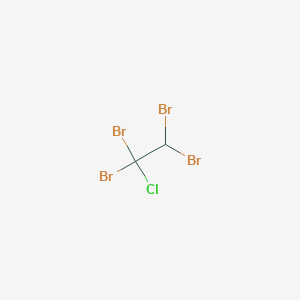
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
